4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid
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Overview
Description
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid is a complex chemical compound with a variety of applications in different fields. This compound is known for its unique structure, which includes multiple functional groups such as amines and carboxylic acids. It is used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid involves several steps. One common method is the reaction of hexane-1,6-diamine with hexanedioic acid under controlled conditions to form a polymer. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete polymerization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. The raw materials, hexane-1,6-diamine and hexanedioic acid, are mixed in precise ratios and subjected to high temperatures and pressures. The resulting polymer is then purified and processed into the desired form .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can lead to the formation of nitro compounds, while reduction can yield primary amines .
Scientific Research Applications
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polymers and other organic compounds.
Biology: Studied for its potential use in drug delivery systems and as a scaffold for tissue engineering.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of high-performance materials such as engineering plastics and fibers.
Mechanism of Action
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 4-[(4-aminocyclohexyl)methyl]: Similar structure but lacks the carboxylic acid groups.
Hexane-1,6-diamine: Contains only the diamine functional groups.
Hexanedioic acid: Contains only the carboxylic acid groups.
Uniqueness
4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine; azepan-2-one; hexane-1,6-diamine; hexanedioic acid is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
25053-13-8 |
---|---|
Molecular Formula |
C31H63N5O5 |
Molecular Weight |
585.9 g/mol |
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid |
InChI |
InChI=1S/C13H26N2.C6H16N2.C6H11NO.C6H10O4/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h10-13H,1-9,14-15H2;1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChI Key |
LYRSKWHPYTWGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.C1CC(CCC1CC2CCC(CC2)N)N.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O |
Related CAS |
25053-13-8 |
Origin of Product |
United States |
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